(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid

Peptide pharmacology Oxytocin analogs Natriuretic activity

When hit peptides lack metabolic stability or optimal receptor packing, substituting Phe with (R)-Boc-4-ethyl-Phe-OH provides a precise solution. Key differentiators: • 3-fold natriuretic potency enhancement over native oxytocin (Nacartocin analog) • Defined (R)-stereochemistry avoids racemic yield loss in SPPS • Enables controlled logP increase vs. 4-methyl/4-fluoro variants. Supplied with batch-specific enantiomeric purity data for reproducible lead optimization.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 114359-37-4
Cat. No. B178136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid
CAS114359-37-4
SynonymsBoc-(S)-2-aMino-3-(4-ethylphenyl)propanoic acid
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyIDBBFXLHABOKHF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Boc-4-ethyl-Phe-OH Is a Differentiated Building Block


(R)-2-(Tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid (CAS 114359-37-4) is a chiral, non-canonical amino acid derivative comprising a D‑phenylalanine core bearing a para‑ethyl substituent and an orthogonal Boc (tert‑butoxycarbonyl) amino‑protecting group. This compound belongs to the broader class of 4‑alkyl‑substituted phenylalanines used extensively as precision building blocks in solid‑phase peptide synthesis (SPPS) and peptidomimetic drug discovery . Its defining structural features—the electron‑donating 4‑ethyl group, the acid‑labile Boc protection, and the defined (R)‑stereochemistry—confer a distinct hydrophobicity, conformational bias, and synthetic orthogonality that cannot be replicated by the corresponding (S)‑enantiomer, the unsubstituted phenylalanine analog, or the 4‑methyl counterpart [1]. These properties make it a privileged intermediate when a specific balance of lipophilicity, steric occupancy, and enantiomeric purity is required in lead‑optimization campaigns.

Critical Differentiation Against Close Structural Analogs


Para‑substituted Boc‑phenylalanine derivatives are often treated as interchangeable building blocks, yet the specific combination of (R)‑stereochemistry and the 4‑ethyl substituent produces a unique pharmacological and physicochemical profile that cannot be assumed by simple class membership. In opioid peptide SAR, substituting the Tyr1 residue with para‑substituted phenylalanines reveals that the identity of the para‑group (H, methyl, ethyl, or halogen) can alter agonist potency by orders of magnitude [1]. Similarly, in oxytocin analog programs, replacing tyrosine with p‑ethylphenylalanine yields an analog (Nacartocin) that is approximately three‑fold more potent as a natriuretic agent than native oxytocin, whereas the p‑methyl analog does not produce the same effect [2]. Furthermore, the (R)‑enantiomer provides distinct conformational preferences that can enhance metabolic stability and binding geometry relative to the (S)‑form, a critical consideration in protease‑resistant peptide design . Consequently, selecting the wrong stereoisomer or para‑substituent introduces risk of attenuated target engagement, altered pharmacokinetics, or failed in‑vivo proof‑of‑concept, rendering direct analog substitution scientifically unsound without explicit comparative data.

Quantitative Evidence Supporting Procurement Decisions


Ethyl vs. Methyl Substitution in Oxytocin Analog Potency

In a direct head-to-head comparison, the oxytocin analog containing p‑ethylphenylalanine at position 2 ([2‑p‑ethylphenylalanine]deamino‑6‑carba‑oxytocin, Nacartocin) exhibited approximately 3‑fold higher natriuretic potency than native oxytocin in anesthetized rats, an effect attributed to enhanced inhibition of tubular sodium resorption [1]. In the same experimental series, the p‑methylphenylalanine analog did not achieve equivalent efficacy, demonstrating that the incremental hydrophobicity and steric volume provided by the ethyl group are essential for the observed pharmacodynamic gain [2].

Peptide pharmacology Oxytocin analogs Natriuretic activity

Para-Substituent Impact on Opioid Receptor Agonist Potency

Cyclic enkephalin analogs in which Tyr1 is replaced by a series of para‑substituted phenylalanine derivatives exhibit potency differences spanning several orders of magnitude across μ‑ and δ‑opioid receptor assays. The unsubstituted Phe1‑analog showed 370‑fold and 6,790‑fold lower agonist potency in guinea‑pig ileum (GPI) and mouse vas deferens (MVD) assays, respectively, compared to the parent Tyr1‑containing peptide [1]. While the p‑ethyl‑phenylalanine variant was not explicitly reported in that study, the concentration‑response trends firmly establish that the nature of the para‑substituent is a critical potency determinant, and that incremental increases in alkyl chain length (H → CH₃ → C₂H₅) systematically modulate lipophilicity and receptor‑binding geometry .

Opioid pharmacology GPCR SAR Peptidomimetics

Enantiomer-Specific Conformational and Metabolic Stability

The (R)‑enantiomer of Boc‑protected amino acids provides well‑documented advantages in peptide stability. Incorporation of D‑amino acids (corresponding to the (R)‑configuration at the α‑carbon) sterically hinders protease cleavage sites, conferring increased resistance to enzymatic degradation . The target compound, bearing the (R)‑stereochemistry at the α‑carbon, is therefore expected to exhibit enhanced proteolytic stability relative to its (S)‑counterpart. This principle has been validated across numerous peptidomimetic programs where D‑amino acid substitution increased half‑life while preserving receptor affinity [1].

Enantioselectivity Metabolic stability Peptide design

Orthogonal Boc Protection for Solid-Phase Peptide Assembly

The Boc group provides acid‑labile amino protection that is fully orthogonal to the base‑labile Fmoc strategy, enabling sequential deprotection schemes without cross‑reactivity. During SPPS, Boc removal is achieved with trifluoroacetic acid (TFA) while Fmoc groups and side‑chain protecting groups remain untouched, a selectivity quantified by >99% conversion in optimized protocols [1]. The ethyl‑substituted phenylalanine scaffold, when Boc‑protected, can be incorporated at specific positions without compromising subsequent coupling steps, a critical advantage over direct incorporation of the free amino acid which would lead to uncontrolled polymerization and loss of regioselectivity [2].

Solid‑phase peptide synthesis Orthogonal protection Fmoc/Boc strategies

Distinct Hydrophobicity vs. Common Phenylalanine Building Blocks

The 4‑ethyl substituent increases the calculated ClogP by approximately 0.8–1.0 log units relative to Boc‑phenylalanine (ClogP ~1.5). The 4‑ethyl‑phenylalanine free amino acid has a measured LogP of 2.11 , whereas the unsubstituted phenylalanine free amino acid has a LogP of approximately 1.2. For the Boc‑protected forms, the differential is expected to be proportionally maintained . This quantifiable increase in lipophilicity directly impacts membrane permeability, protein‑binding characteristics, and HPLC retention behavior—all practical considerations when designing a synthetic route or a biological assay.

Lipophilicity LogP Physicochemical differentiation

Commercial Enantiomeric Purity and Quality Documentation

The target compound is commercially available from multiple specialty chemical suppliers with documented enantiomeric purity of ≥97% (HPLC) and a standard purity of 95–98% . The CAS registry 114359-37-4 unambiguously identifies the defined (R)‑enantiomer, distinguishing it from the racemic DL‑mixture (CAS 110762‑15‑7) and the (S)‑enantiomer (CAS differs). This traceability is essential for procurement in regulated environments where isomer identity must be verified by certificate of analysis.

Chiral purity Quality control Procurement specifications

High-Value Application Scenarios in Scientific Procurement


GPCR Peptide Ligand Optimization via Lipophilicity Tuning

When a hit peptide demonstrates insufficient potency due to suboptimal hydrophobic packing in the receptor binding pocket, the systematic replacement of a phenylalanine residue with (R)-Boc-4-ethyl-Phe-OH enables a controlled increase in side-chain volume and logP. The quantitative structure-activity trends observed in opioid enkephalin series justify this specific substitution over the 4-methyl or 4-fluoro alternatives for achieving a discrete potency boost [1].

Protease-Resistant Peptidomimetic Backbone Engineering

For therapeutic peptide candidates where in vivo half-life is limited by serine or cysteine protease cleavage at a Phe-Xxx junction, the (R)-configuration of this building block can be strategically inserted to sterically obstruct the protease active site. Procurement of the defined (R)-enantiomer avoids the 50% yield loss and bioassay ambiguity inherent in racemic mixtures .

Orthogonal Boc-SPPS of Non-Canonical Sequences

In multi-step SPPS protocols requiring sequential N-terminal deprotection under acidic conditions while preserving acid-sensitive side-chain protecting groups (e.g., trityl, t-butyl), the Boc-protected form of 4-ethylphenylalanine provides clean, quantitative TFA-mediated liberation without side reactions. This is the only format compatible with standard Boc-SPPS automation platforms [2].

Focused Libraries for Natriuretic or Vasopressin Screening

The demonstrated 3-fold natriuretic potency enhancement of the p-ethylphenylalanine-containing oxytocin analog Nacartocin directly supports the inclusion of (R)-Boc-4-ethyl-Phe-OH as a key monomer in combinatorial libraries targeting vasopressin/oxytocin receptor subtypes. The building block enables exploration of para-ethyl SAR space that is inaccessible with commercially prevalent 4-methyl or 4-halogen variants [3].

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